1-Chloro-6,6-dimethyl-2-hepten-4-yne

Catalog No.
S3703463
CAS No.
287471-30-1
M.F
C9H13Cl
M. Wt
156.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-6,6-dimethyl-2-hepten-4-yne

CAS Number

287471-30-1

Product Name

1-Chloro-6,6-dimethyl-2-hepten-4-yne

IUPAC Name

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

InChI

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+

InChI Key

ZIXABMZBMHDFEZ-GQCTYLIASA-N

SMILES

CC(C)(C)C#CC=CCCl

Canonical SMILES

CC(C)(C)C#CC=CCCl

Isomeric SMILES

CC(C)(C)C#C/C=C/CCl

1-Chloro-6,6-dimethyl-2-hepten-4-yne is an organic compound with the molecular formula C9H13ClC_9H_{13}Cl and a molecular weight of approximately 156.65 g/mol. This compound features a unique structure characterized by a chlorinated alkyne, which includes a chlorine atom attached to a heptene backbone with two methyl groups at the 6-position and a triple bond at the 4-position. Its structural formula can be represented as follows:

text
CH3 |CH3-C=C-C≡C-Cl | CH2

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals, owing to its reactivity and ability to participate in multiple

CDH itself does not possess antifungal activity. Its importance lies in its conversion to terbinafine, which disrupts fungal cell membrane integrity by inhibiting squalene epoxidase, an enzyme crucial for fungal cell wall synthesis [1].

Citation:

Pharmaceutical Intermediate

-Chloro-6,6-dimethyl-2-hepten-4-yne finds its primary application in scientific research as a key intermediate in the synthesis of terbinafine [1]. Terbinafine is a widely used antifungal medication for topical and oral administration to treat fungal infections of the skin and nails [1]. Studies have demonstrated its effectiveness against various dermatophytes, including Trichophyton rubrum and Microsporum canis [2].

  • [1] ChemicalBook - 1-Chloro-6,6-dimethyl-2-hepten-4-yne ChemicalBook:
  • [2] Biosynth - (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne Biosynth:

Potential Antifungal Agent

  • [2] Biosynth - (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne Biosynth:

Chlorinating Agent

  • [2] Biosynth - (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne Biosynth:
, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of other functional groups.
  • Alkyne Reactions: The triple bond in the compound allows for reactions typical of alkynes, such as hydrogenation and halogenation.
  • Sonogashira Coupling: This compound can participate in palladium-catalyzed coupling reactions with alkynes or aryl halides to form more complex structures .

Several methods exist for synthesizing 1-chloro-6,6-dimethyl-2-hepten-4-yne:

  • Grignard Reaction: Starting from tert-butyl acetylene and propenal, a Grignard reaction can lead to the formation of the desired compound through subsequent chlorination steps using reagents such as phosphorus trichloride or sulfur oxychloride .
  • Sonogashira Coupling: This method involves coupling (E)-1-hydroxyl-6,6-dimethyl-2-heptene-4-yne with aryl halides under palladium catalysis .
  • Chlorination Rearrangement: The chlorination of alkenes or alkynes can yield 1-chloro-6,6-dimethyl-2-hepten-4-yne through rearrangement processes .

1-Chloro-6,6-dimethyl-2-hepten-4-yne serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its unique structure allows it to facilitate various chemical transformations necessary for producing active pharmaceutical ingredients. Additionally, it may find applications in agrochemicals and other fine chemical industries .

Several compounds share structural similarities with 1-chloro-6,6-dimethyl-2-hepten-4-yne. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-6,6-dimethyl-2-hepten-4-yneSimilar alkyne structure but brominatedDifferent halogen may affect reactivity
1-Iodo-6,6-dimethyl-2-hepten-4-yneContains iodine instead of chlorinePotentially higher reactivity due to weaker C-I bond
1-Chloro-5-methyl-2-hepten-4-yneChlorinated but with a methyl group at position 5Variations in position may influence biological activity

The uniqueness of 1-chloro-6,6-dimethyl-2-hepten-4-yne lies in its specific arrangement of substituents and functional groups that contribute to its distinct chemical properties and potential applications in pharmaceutical synthesis .

XLogP3

3.4

Exact Mass

156.0705781 g/mol

Monoisotopic Mass

156.0705781 g/mol

Heavy Atom Count

10

Wikipedia

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne

Dates

Last modified: 08-20-2023

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